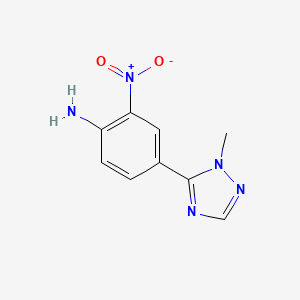![molecular formula C9H9N3O B13570931 [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)
[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine is a heterocyclic compound that features a pyridine ring fused with an oxazole ring, connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The resulting intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous solvents under inert atmosphere.
Substitution: N-bromosuccinimide, phosphorus tribromide; reactions are usually carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases .
Medicine
In medicine, derivatives of this compound are studied for their pharmacological properties. These compounds may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects, making them valuable in the development of new drugs .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials .
Mecanismo De Acción
The mechanism of action of [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of an oxazole ring.
5-(Trifluoromethyl)pyridin-2-ylmethanamine:
6-Methoxy-5-(trifluoromethyl)pyridin-2-ylmethanamine: Features a methoxy group, providing different reactivity and biological activity.
Uniqueness
The uniqueness of [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine lies in its fused heterocyclic structure, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the design of new compounds with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
(5-pyridin-2-yl-1,2-oxazol-3-yl)methanamine |
InChI |
InChI=1S/C9H9N3O/c10-6-7-5-9(13-12-7)8-3-1-2-4-11-8/h1-5H,6,10H2 |
Clave InChI |
ZTDCQWCLUYLIQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=NO2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


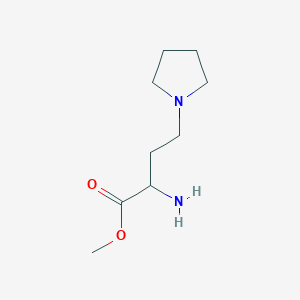
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid](/img/structure/B13570859.png)
![Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13570863.png)
![4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine](/img/structure/B13570870.png)
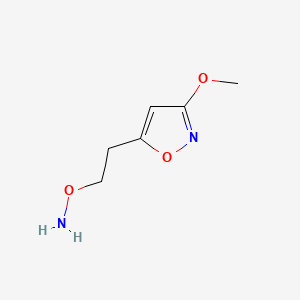



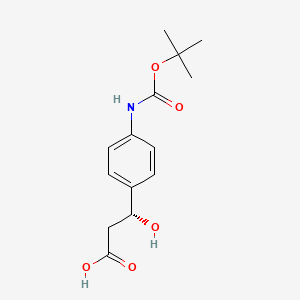

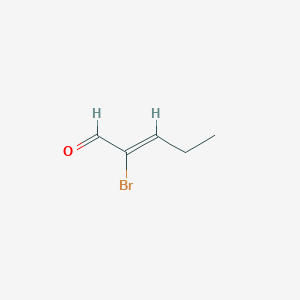

![1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13570925.png)
